molecular formula C10H10ClNO2 B3227135 6-Chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid CAS No. 1260644-33-4

6-Chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Cat. No.: B3227135
CAS No.: 1260644-33-4
M. Wt: 211.64 g/mol
InChI Key: CRFVGSIDJSTEOE-UHFFFAOYSA-N
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Description

6-Chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a chlorine atom at the 6th position and a carboxylic acid group at the 1st position of the tetrahydroisoquinoline ring. Tetrahydroisoquinolines are known for their diverse biological activities and are found in various natural products and synthetic pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be achieved through several methods. One common approach involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction is a multicomponent reaction that forms the tetrahydroisoquinoline core, which is then cyclized to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinolines, quinoline derivatives, and reduced alcohol or aldehyde forms of the compound .

Mechanism of Action

The mechanism of action of 6-Chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the chlorine atom and carboxylic acid group enhances its binding affinity and specificity towards certain molecular targets.

Properties

IUPAC Name

6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c11-7-1-2-8-6(5-7)3-4-12-9(8)10(13)14/h1-2,5,9,12H,3-4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFVGSIDJSTEOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1C=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
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6-Chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
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6-Chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Reactant of Route 6
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6-Chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

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